molecular formula C9H8BrFO2 B3288290 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone CAS No. 851634-64-5

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Cat. No.: B3288290
CAS No.: 851634-64-5
M. Wt: 247.06 g/mol
InChI Key: QMRYOVQIBAAWDF-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2 It is a brominated derivative of acetophenone, featuring a bromo group, a fluoro group, and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone can be synthesized through the bromination of 4-fluoro-2-methoxyacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Various substituted ethanones depending on the nucleophile used.

    Reduction: 1-(4-fluoro-2-methoxyphenyl)ethanol.

    Oxidation: 4-fluoro-2-methoxybenzoic acid.

Scientific Research Applications

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone
  • 2-Bromo-4’-fluoroacetophenone
  • 2-Bromo-4’-methoxyacetophenone

Uniqueness

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone is unique due to the specific positioning of the bromo, fluoro, and methoxy groups on the phenyl ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-1-(4-fluoro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRYOVQIBAAWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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